

Structure-activity relationship (SAR) studies of pyrazolo[3,4-b]pyridine analogs

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Compound of Interest

1-(2-fluorobenzyl)-1*H*-

Compound Name: pyrazolo[3,4-b]pyridine-3-carbonitrile

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A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[3,4-b]pyridine Analogs

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These analogs have been extensively explored as inhibitors of various protein kinases and other enzymes, showing promise in the development of novel therapeutics for cancer, inflammatory diseases, and other disorders. This guide provides a comparative analysis of the structure-activity relationships of pyrazolo[3,4-b]pyridine derivatives against several key biological targets, supported by experimental data and detailed protocols.

Comparative Biological Activities

The biological activity of pyrazolo[3,4-b]pyridine analogs is highly dependent on the nature and position of substituents on the core structure. The following tables summarize the *in vitro* potencies of representative compounds against various targets.

Tropomyosin Receptor Kinase (TRK) Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation and differentiation. Their aberrant activation is implicated in various cancers.

Compound	R1	R2	R3	TRKA IC50 (nM)	TRKB IC50 (nM)	TRKC IC50 (nM)	Antiproliferative IC50 (µM, Km-12 cells)	Reference
C03	H	H	2-(4-methylpiperazin-1-yl)phenyl	56	-	-	0.304	[1][2]
C09	H	H	2-(4-methylpiperazin-1-yl)pyridin-3-yl	57	-	-	-	[1]
C10	H	H	2-(4-methylpiperazin-1-yl)pyridin-4-yl	26	-	-	-	[1]
Larotrectinib (1)	-	-	-	<20	<20	<20	-	[3]
Entrectinib (2)	-	-	-	1	3	5	-	[3]
Compound 4	-	-	-	17	28	11	-	[3]

Compound 5	-	-	-	12	22	15	-	[3]
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SAR Insights for TRK Inhibition:

- The substitution at the C3 position of the pyrazolo[3,4-b]pyridine core is critical for TRK inhibitory activity.
- The presence of a 2-(4-methylpiperazin-1-yl)phenyl or pyridinyl moiety at C3, as seen in compounds C03, C09, and C10, confers potent TRKA inhibition.[1]
- Pan-TRK inhibitors like Larotrectinib and Entrectinib demonstrate low nanomolar potency against all TRK subtypes.[3]

TANK-Binding Kinase 1 (TBK1) Inhibitors

TANK-binding kinase 1 (TBK1) is a noncanonical IKK kinase involved in innate immunity and has emerged as a target for autoimmune diseases and cancer.

Compound	R1	R2	R3	TBK1 IC ₅₀ (nM)	Reference
15y	Isopropyl	H	4-(4-methylpiperazin-1-yl)phenyl	0.2	[4]
15i	Isopropyl	H	4-(methylsulfonyl)phenyl	8.5	[4]
15e	Isopropyl	H	Phenyl	>100	[4]
BX795	-	-	-	7.1	[4]
MRT67307	-	-	-	28.7	[4]

SAR Insights for TBK1 Inhibition:

- A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors.[4]
- Compound 15y emerged as a highly potent inhibitor with an IC₅₀ of 0.2 nM.[4]
- The introduction of hydrophilic fragments at the R3 position, such as in compound 15i, significantly improved activity compared to an unsubstituted phenyl ring (15e). The oxygen atom of the sulfonamide in 15i is suggested to form a hydrogen bond with Ser96 in the TBK1 active site.[4]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases whose dysregulation is implicated in various cancers.

Compound	3-Substituent	4-Position of Phenyl Ring A	FGFR1 IC ₅₀ (nM)	Cellular Potency IC ₅₀ (μM)	Reference
7i	2,6-dichloro-3,5-dimethoxyphenyl	H	42.4	>1	[5]
11a	2,6-dichloro-3,5-dimethoxyphenyl	4-amino	<10	<0.1	[5]
7k	2,6-dichloro-3,5-dimethoxyphenyl	4-dimethylamino	<10	<0.1	[5]
7n	2,6-dichloro-3,5-dimethoxyphenyl	4-(4-methylpiperazin-1-yl)methyl	<10	<0.1	[5]
5	2,6-dichloro-3,5-dimethoxyphenyl (on 1H-indazole core)	-	11-fold less potent than 4a	-	[5]
10	2,6-dichloro-3,5-dimethoxyphenyl (N-methylated)	-	>5000	-	[5]

SAR Insights for FGFR Inhibition:

- The 1H-pyrazolo[3,4-b]pyridine scaffold is a potent core for FGFR inhibitors. Replacing it with a 1H-indazole led to a significant loss of activity.[5]
- The N(1)-H of the pyrazole ring is crucial for activity, as N-methylation completely abolished inhibitory potency, suggesting a key hydrogen bonding interaction in the FGFR1 kinase domain.[5]
- Substitution at the 4-position of the phenyl ring attached to the pyrazole nitrogen significantly influences both enzymatic and cellular potency. Amino and dimethylamino groups at this position enhance activity.[5]

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase, and its chromosomal rearrangements are oncogenic drivers in non-small cell lung cancer (NSCLC).

Compound	R-group on Benzoyl Moiety	ALK-wt IC50 (nM)	ALK-L1196M IC50 (nM)	ROS1 IC50 (nM)	Reference
10g	2,6-dichloro-3,5-dimethoxy	<0.5	<0.5	<0.5	

SAR Insights for ALK Inhibition:

- A structure-activity relationship study of pyrazolo[3,4-b]pyridines was performed to overcome crizotinib resistance caused by the ALK-L1196M mutation.
- Compound 10g was identified as a novel and potent inhibitor of both wild-type ALK and the L1196M mutant, with exceptional enzymatic activities. It also demonstrated potent inhibition of ROS1.

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibitors are investigated as anticancer agents.

Compound	Substitution Pattern	CDK1 IC ₅₀ (μ M)	CDK2 IC ₅₀ (μ M)	Anticancer Activity (HCT-116 GI ₅₀ μ M)	Reference
9a	4-Aryl-3-(4-methoxyphenyl)-1-phenyl	-	-	-	[6]
14g	4-Aryl-3-(4-methoxyphenyl)-1-phenyl	-	-	1.98	[6]

SAR Insights for CDK Inhibition:

- A series of 3,5-disubstituted pyrazolo[3,4-b]pyridines showed potent and selective CDK inhibitory activities and inhibited in vitro cellular proliferation in cultured human tumor cells.[7]
- Novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their anticancer potency, with some compounds showing significant activity against Hela, MCF7, and HCT-116 cancer cell lines through inhibition of CDK2 and/or CDK9.[6] Compound 14g showed a potent cytotoxicity of 1.98 μ M towards HCT-116 cells.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative experimental protocols for key assays.

General Procedure for Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

A common synthetic route involves the condensation of a 5-aminopyrazole derivative with a β -ketoester or a related three-carbon synthon. For example, the synthesis of 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines can be achieved through a one-pot, three-component reaction of a 3-substituted-1-phenyl-1H-pyrazol-5-amine, a 3-oxo-3-arylpropanenitrile, and an appropriate aldehyde in refluxing absolute ethanol.[8]

Another general synthesis involves the reaction of 3-amino-5-pyrazolone with ethyl acetoacetate in hydrochloric acid to form the pyrazolo[3,4-b]pyridine core.[9]

In Vitro Kinase Inhibition Assay (General)

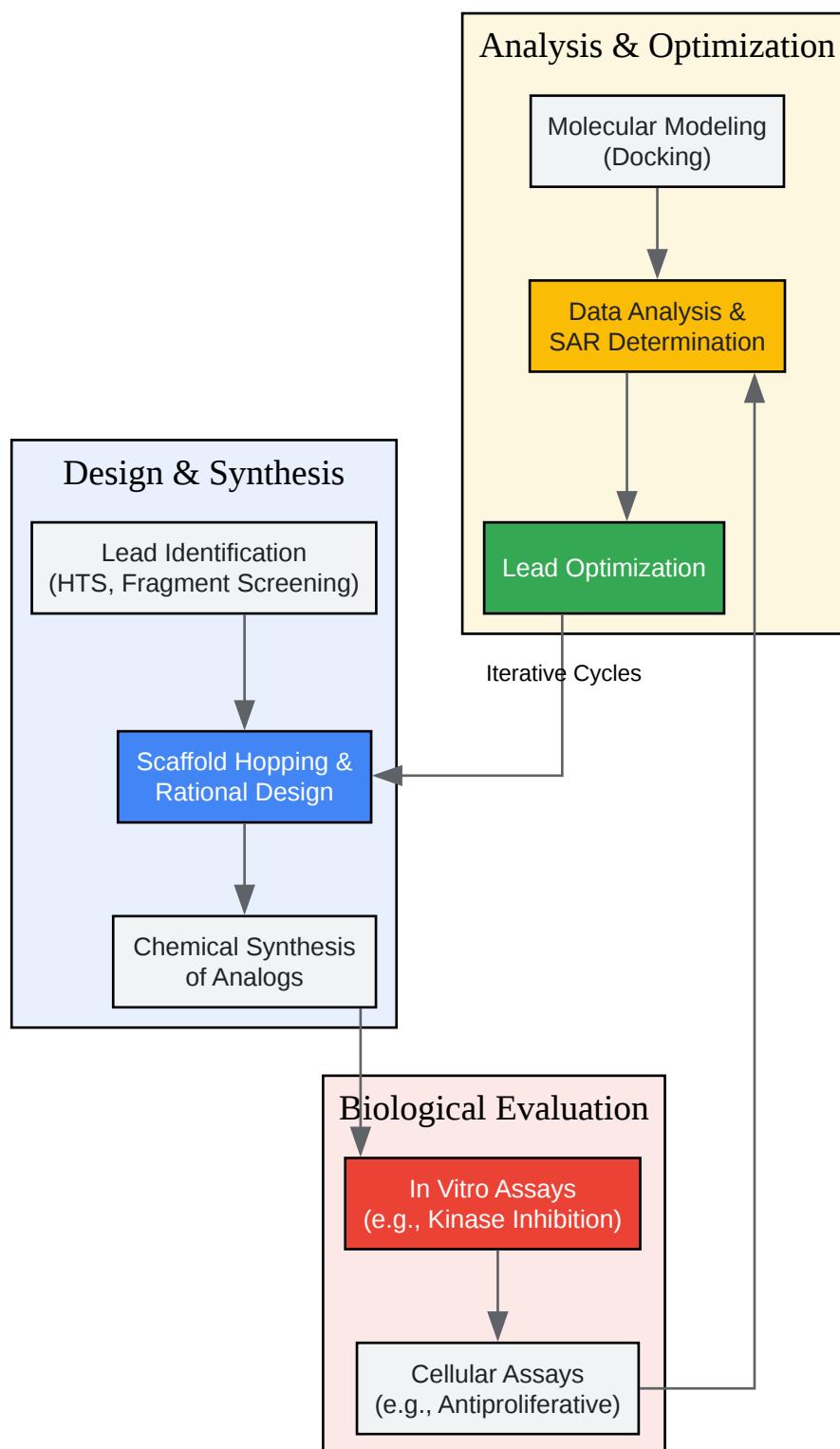
The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using in vitro kinase assays. For instance, the TRKA inhibitory activity can be measured using a Caliper EZ reader assay. The assay is performed in a 384-well plate. The reaction mixture contains the test compound, TRKA enzyme, a fluorescently labeled peptide substrate, ATP, and MgCl₂ in a buffer solution. The reaction is incubated at room temperature, and the kinase activity is determined by measuring the conversion of the substrate to its phosphorylated product. IC₅₀ values are then calculated by fitting the dose-response data to a sigmoidal curve.[1]

Cell Proliferation Assay

The antiproliferative activity of the compounds is assessed using various cancer cell lines. A common method is the MTT or MTS assay. Cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, the MTT or MTS reagent is added, and the plates are incubated further to allow the formation of formazan crystals by viable cells. The absorbance of the dissolved formazan is measured using a microplate reader, and the IC₅₀ values (the concentration of compound that inhibits cell growth by 50%) are calculated from the dose-response curves.[3][6]

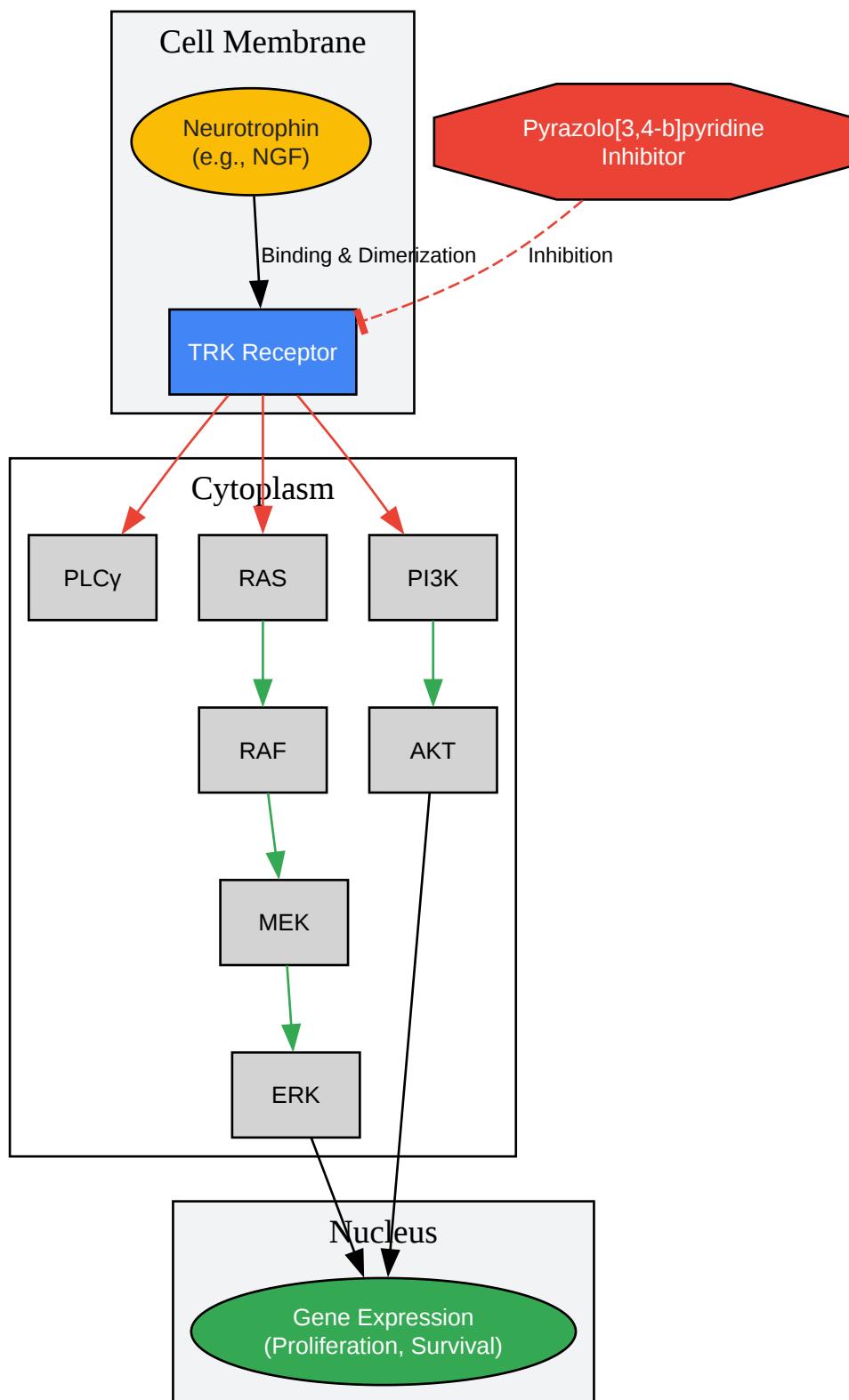
Visualizations

General Workflow for Structure-Activity Relationship (SAR) Studies

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Caption: General workflow for a structure-activity relationship (SAR) study.

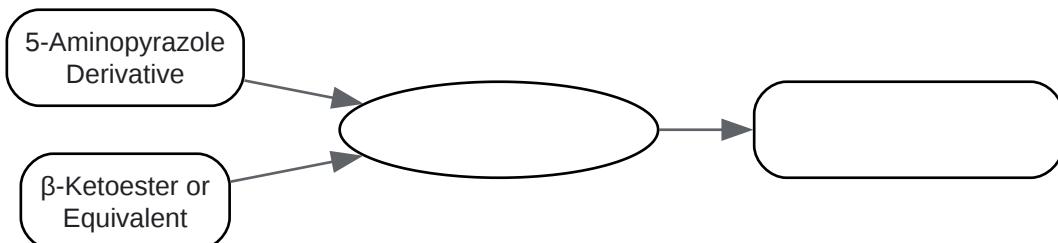
Representative Signaling Pathway: TRK Signaling



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Caption: Simplified TRK signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyridine analogs.

General Synthetic Scheme for Pyrazolo[3,4-b]pyridines



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Caption: A general synthetic strategy for the formation of the pyrazolo[3,4-b]pyridine core.

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